molecular formula C14H16ClN3O2S B1392298 tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 946198-89-6

tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

Cat. No. B1392298
M. Wt: 325.8 g/mol
InChI Key: GIBDUINSURSICA-UHFFFAOYSA-N
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Patent
US08524722B2

Procedure details

To sulfolane (3.19 L) was added phosphoryl chloride (785 g, 5.12 mol) at rt. Triethylamine (518 g, 5.12 mol) was added dropwise with water-bath cooling. tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate from Example 10A (525.5 g, 1.706 mol) and additional sulfolane (1.34 L) were added, and the mixture was heated to 70° C. for 2.5 h. The mixture was cooled to it, and triethylamine (967 g, 9.56 mol) was added. A semi-saturated aqueous sodium chloride solution (10 L) was added during which the mixture was cooled with an ice-bath. After stirring at rt for 2 h, the precipitate was collected by suction filtration and washed three times with water (1.5 L). The residue was dried to yield 517 g (93%) of the title compound.
Quantity
3.19 L
Type
reactant
Reaction Step One
Quantity
785 g
Type
reactant
Reaction Step One
Quantity
518 g
Type
reactant
Reaction Step Two
Quantity
1.34 L
Type
reactant
Reaction Step Three
Quantity
967 g
Type
reactant
Reaction Step Four
Quantity
10 L
Type
solvent
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
S1(CCCC1)(=O)=O.P(Cl)(Cl)([Cl:10])=O.C(N(CC)CC)C.O=[C:21]1[NH:26][CH:25]=[N:24][C:23]2[S:27][C:28]3[CH2:33][N:32]([C:34]([O:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35])[CH2:31][CH2:30][C:29]=3[C:22]1=2>[Cl-].[Na+]>[Cl:10][C:21]1[C:22]2[C:29]3[CH2:30][CH2:31][N:32]([C:34]([O:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35])[CH2:33][C:28]=3[S:27][C:23]=2[N:24]=[CH:25][N:26]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3.19 L
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
785 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
518 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
525.5 g
Type
reactant
Smiles
O=C1C2=C(N=CN1)SC1=C2CCN(C1)C(=O)OC(C)(C)C
Name
Quantity
1.34 L
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Four
Name
Quantity
967 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
10 L
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
was cooled with an ice-bath
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed three times with water (1.5 L)
CUSTOM
Type
CUSTOM
Details
The residue was dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC1=C2CCN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 517 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.